molecular formula C3H3NO2 B1669376 Cyanoacetic acid CAS No. 372-09-8

Cyanoacetic acid

Cat. No. B1669376
CAS RN: 372-09-8
M. Wt: 85.06 g/mol
InChI Key: MLIREBYILWEBDM-UHFFFAOYSA-N
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Description

Cyanoacetic acid is an organic compound that appears as a white, hygroscopic solid . The compound contains two functional groups, a nitrile (−C≡N) and a carboxylic acid . It is a precursor to cyanoacrylates, components of adhesives . It is also a versatile intermediate in the preparation of chemicals .


Synthesis Analysis

Cyanoacetic acid is prepared by treating chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid . A study has also focused on the development and validation of an analytical method for quantifying cyanoacetic acid in teriflunomide drug substance using high-performance ion chromatography .


Molecular Structure Analysis

The molecular formula of Cyanoacetic acid is C3H3NO2 . It has a molecular weight of 85.0614 . The structure contains a nitrile group (−C≡N) and a carboxylic acid group .


Chemical Reactions Analysis

Cyanoacetic acid is used to do cyanoacetylation . It is about 1000x more acidic than acetic acid, with a pKa of 2.5 . Upon heating at 160 °C, it undergoes decarboxylation to give acetonitrile . The largest scale reaction is its esterification to give the corresponding ester ethyl cyanoacetate, which is then transformed to ethyl cyanoacrylate used as superglue, via reaction with formaldehyde .


Physical And Chemical Properties Analysis

Cyanoacetic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 318.5±0.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 61.6±6.0 kJ/mol . The flash point is 107.8±0.0 °C . The index of refraction is 1.440 .

Scientific Research Applications

Electrosynthesis Applications

Cyanoacetic acid can be synthesized through an electrochemical process. In a study by Batanero et al. (2004), cyanoacetic acid was formed by the cathodic reduction of CO2 and anodic oxidation of the tetraalkylammonium salt anion in acetonitrile. This method presents an innovative approach to cyanoacetic acid production, highlighting its potential in electrochemical applications (Batanero et al., 2004).

Catalysis and Decomposition Studies

Cyanoacetic acid demonstrates significant reactivity in the presence of tungsten(0) carboxylates, as shown in research by Darensbourg et al. (1993). Their study found that cyanoacetic acid decomposes into CO2 and CH3CN when exposed to these catalysts. This finding is crucial for understanding chemical reactions involving cyanoacetic acid in catalytic environments (Darensbourg et al., 1993).

Synthesis of Chemical Compounds

Cyanoacetic acid derivatives serve as key starting materials in multicomponent reaction (MCR) scaffolds. Wang et al. (2012) explored the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes, showcasing cyanoacetic acid's role in producing diverse chemical compounds (Wang et al., 2012).

Prebiotic Chemistry

Cyanoacetic acid plays a significant role in prebiotic chemistry. Sanchez et al. (1966) reported that cyanoacetylene, a related compound, reacts with simple inorganic substances to yield important biological compounds like aspartic acid and cytosine, suggesting cyanoacetic acid's potential importance in the origins of life (Sanchez et al., 1966).

Role in Dye-Sensitized Solar Cells

Theoretical studies have investigated the use of cyano acid derivatives, including cyanoacetic acid, in dye-sensitized solar cells (DSSC). Mahmud and Sudarlin (2018) explored the efficiency of various cyano acid derivatives as electron acceptors in cyanidin compounds, highlighting cyanoacetic acid's potential application in renewable energy technologies (Mahmud & Sudarlin, 2018).

Safety And Hazards

Cyanoacetic acid is harmful if swallowed and inhaled . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . The LD50 (oral, rats) is 1.5 g/kg .

Future Directions

While specific future directions for Cyanoacetic acid are not mentioned in the search results, it is a versatile intermediate in the preparation of chemicals . It is a precursor to synthetic caffeine via the intermediacy of theophylline . It is also a building block for many drugs . Therefore, it can be inferred that its use in the synthesis of various compounds will continue to be explored.

Relevant Papers

Several papers have been published on the topic of Cyanoacetic acid. For instance, a paper titled “Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds” discusses the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . Another paper titled “Cyanoacetylation of amines: recent advances in preparation” provides a systematic and comprehensive survey of the preparation methods of N-cyanoacetamides .

properties

IUPAC Name

2-cyanoacetic acid
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InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)
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InChI Key

MLIREBYILWEBDM-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)C(=O)O
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Molecular Formula

C3H3NO2
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DSSTOX Substance ID

DTXSID0027149
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Molecular Weight

85.06 g/mol
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Physical Description

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline]
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Boiling Point

108 °C at 15 mm Hg
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Solubility

Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid
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Density

greater than 1.1 at 68 °F (USCG, 1999)
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Vapor Pressure

0.03 [mmHg]
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Product Name

Cyanoacetic acid

Color/Form

Hygroscopic crystals

CAS RN

372-09-8
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Record name Acetic acid, 2-cyano-
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Melting Point

151 °F (USCG, 1999), 66 °C
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Synthesis routes and methods I

Procedure details

Aqueous formaldehyde (162 ml, 37%) was added slowly to a solution of cyanacetic acid (85g) and dimethylamine (350 ml, 26% aqueous). The solution was stirred at 15° C during the addition and then at 40° C for a further 30 minutes. Carbon dioxide evolution commenced at 31° C, the rate of evolution increasing with rising temperature. The solution was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the solvent was evaporated at atmospheric pressure to give an oil. The infrared spectrum of the oil showed two nitrile peaks (2240cm-1 and 2220cm-1) indicating the pressure of two compounds. Distillation of the mixture gave 2-dimethylaminomethylacrylonitrile (25g, 23%, boiling point 43° C/1.0mm) and 1,3-bis(dimethylamino) propane-2-nitrile (43g, 31% boiling point 57° C/0.8mm).
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Synthesis routes and methods II

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxy-cinnamic acid amidoxime used as starting material was prepared by the reaction of 3,4-dimethoxycinnamonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3,4-dimethoxycinnamonitrile was obtained from 3,4-dimethoxybenzaldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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3,4-Dimethoxy-cinnamic acid amidoxime
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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